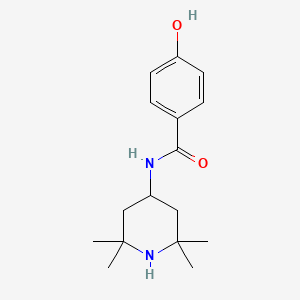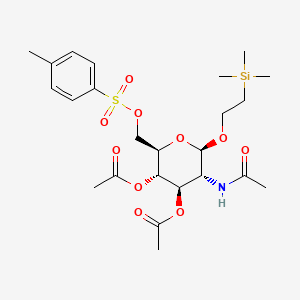
Valproic Acid-d6 Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valproic Acid-d6 Beta-D-Glucuronide is a metabolite of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is specifically labeled with deuterium (d6), making it useful in various research applications, particularly in the study of metabolic pathways and drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves the glucuronidation of Valproic Acid-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Valproic Acid-d6 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Valproic Acid-d6 Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by beta-glucuronidase enzymes under mild acidic conditions. This reaction results in the release of Valproic Acid-d6 and glucuronic acid .
Major Products Formed: The major products formed from the hydrolysis of this compound are Valproic Acid-d6 and glucuronic acid .
Applications De Recherche Scientifique
Valproic Acid-d6 Beta-D-Glucuronide is extensively used in scientific research to study the metabolic fate of Valproic Acid. It provides insights into detoxification mechanisms and the role of glucuronidation in modulating the bioavailability of Valproic Acid . Additionally, it is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Valproic Acid in the body .
Mécanisme D'action
Valproic Acid-d6 Beta-D-Glucuronide exerts its effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, resulting in changes in gene expression . The compound also affects various intracellular signaling pathways, contributing to its anticonvulsant and mood-stabilizing properties .
Comparaison Avec Des Composés Similaires
- Valproic Acid Beta-D-Glucuronide
- Valproic Acid
- Sodium Valproate
- Divalproex Sodium
Uniqueness: Valproic Acid-d6 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Propriétés
Formule moléculaire |
C14H24O8 |
|---|---|
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3 |
Clé InChI |
XXKSYIHWRBBHIC-XVMBEYOISA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)



![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)



![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)

